molecular formula C27H26N4O4 B11027134 4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11027134
M. Wt: 470.5 g/mol
InChI Key: DECBBXMRBIXWDW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves several steps, including the formation of the pyrimido[1,2-a]benzimidazole core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzimidazole precursor, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. Its effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrimido[1,2-a]benzimidazole derivatives with different substituents on the aromatic rings. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C27H26N4O4/c1-16-23(26(32)29-17-12-14-18(33-2)15-13-17)24(19-8-7-11-22(34-3)25(19)35-4)31-21-10-6-5-9-20(21)30-27(31)28-16/h5-15,24H,1-4H3,(H,28,30)(H,29,32)

InChI Key

DECBBXMRBIXWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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